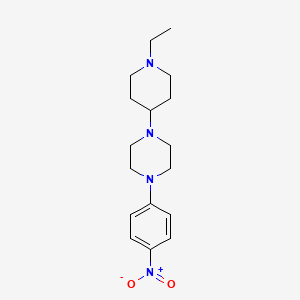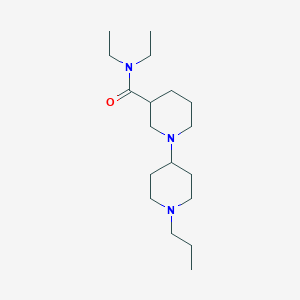
1'-(2-phenylethyl)-1,4'-bipiperidine-4-carboxamide
Descripción general
Descripción
1'-(2-phenylethyl)-1,4'-bipiperidine-4-carboxamide, also known as PEPA, is a chemical compound that belongs to the class of piperidine derivatives. It has been widely studied in the field of neuroscience due to its potential as a modulator of glutamate receptors.
Mecanismo De Acción
1'-(2-phenylethyl)-1,4'-bipiperidine-4-carboxamide acts as a positive allosteric modulator of AMPA receptors, which increases their activity by enhancing the binding of glutamate to the receptor. This results in an increase in the strength of synaptic connections, which is thought to underlie the process of LTP. Additionally, this compound has been found to increase the activity of NMDA receptors by enhancing the binding of glycine to the receptor.
Biochemical and Physiological Effects:
This compound has been shown to enhance LTP in the hippocampus, which is a key process in learning and memory. Additionally, it has been found to increase the activity of NMDA receptors, which are also involved in synaptic plasticity and memory formation. This compound has also been found to increase the release of dopamine in the prefrontal cortex, which is thought to be involved in attention and working memory.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 1'-(2-phenylethyl)-1,4'-bipiperidine-4-carboxamide in lab experiments is its ability to enhance LTP, which is a key process in learning and memory. Additionally, this compound has been found to be selective for AMPA receptors, which makes it a useful tool for studying the role of these receptors in synaptic plasticity. However, one limitation of using this compound is its potential to induce excitotoxicity, which is a pathological process that can lead to cell death.
Direcciones Futuras
There are several future directions for research on 1'-(2-phenylethyl)-1,4'-bipiperidine-4-carboxamide. One area of interest is its potential as a treatment for cognitive disorders, such as Alzheimer's disease. Additionally, further research is needed to understand the mechanisms underlying its effects on dopamine release in the prefrontal cortex. Finally, there is a need for more studies to investigate the potential side effects of this compound and to determine its safety for use in humans.
Conclusion:
In conclusion, this compound, or this compound, is a chemical compound that has been extensively studied in the field of neuroscience due to its potential as a modulator of glutamate receptors. It has been found to enhance LTP in the hippocampus, increase the activity of NMDA receptors, and increase the release of dopamine in the prefrontal cortex. While there are advantages to using this compound in lab experiments, there are also potential limitations and safety concerns that need to be addressed. Further research is needed to fully understand the potential of this compound as a therapeutic agent and to determine its safety for human use.
Aplicaciones Científicas De Investigación
1'-(2-phenylethyl)-1,4'-bipiperidine-4-carboxamide has been extensively studied in the field of neuroscience due to its potential as a modulator of AMPA receptors, which are involved in synaptic plasticity and memory formation. It has been shown to enhance long-term potentiation (LTP) in the hippocampus, which is a key process in learning and memory. Additionally, this compound has been found to increase the activity of NMDA receptors, which are also involved in synaptic plasticity and memory formation.
Propiedades
IUPAC Name |
1-[1-(2-phenylethyl)piperidin-4-yl]piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29N3O/c20-19(23)17-7-14-22(15-8-17)18-9-12-21(13-10-18)11-6-16-4-2-1-3-5-16/h1-5,17-18H,6-15H2,(H2,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVOVWDMINMSZQW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)N)C2CCN(CC2)CCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3,4,5-trimethoxy-N-[2-(trifluoromethyl)benzyl]aniline](/img/structure/B3853429.png)
![6-{[2-(3,4-dimethoxyphenyl)-1-methylethyl]amino}-2-methyl-2-heptanol](/img/structure/B3853431.png)


![ethyl 4-[4-(2-methylphenyl)-1-piperazinyl]-1-piperidinecarboxylate](/img/structure/B3853466.png)

![3-[(1H-indazol-5-ylamino)methyl]phenol](/img/structure/B3853483.png)

![2-methyl-6-[(4-phenylcyclohexyl)amino]-2-heptanol](/img/structure/B3853502.png)
![2,2'-[(5-bromo-2,4-dimethoxybenzyl)imino]diethanol](/img/structure/B3853518.png)
![ethyl 4-[(4-hydroxycyclohexyl)amino]-1-piperidinecarboxylate](/img/structure/B3853526.png)
![2,2'-{[3-(4-chlorophenoxy)benzyl]imino}diethanol](/img/structure/B3853534.png)
![{[5-(1-methoxyethyl)-4-(2-methoxy-5-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}acetic acid](/img/structure/B3853540.png)
